molecular formula C11H22N2O2 B066899 (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate CAS No. 194032-41-2

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Cat. No.: B066899
CAS No.: 194032-41-2
M. Wt: 214.3 g/mol
InChI Key: PGZCVLUQTJRRAA-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Properties

The structural analysis of related piperazine derivatives reveals insights into their configurations and properties. For instance, a study on a similar ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, demonstrated the distorted half-chair configuration of its six-membered ring. This study also highlighted the formation of hydrogen bonds crucial for understanding the compound's properties (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthesis and Applications in Peptide and Organic Synthesis

The synthesis and applications of similar compounds in peptide and organic synthesis have been extensively studied. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used in dipeptide synthesis and as a chiral auxiliary. This demonstrates the compound's versatility in synthesizing enantiomerically pure acids and other derivatives (Studer, Hintermann, & Seebach, 1995).

Preparation and Stereochemistry

Research on the preparation and stereochemistry of similar compounds, like methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, informs the synthesis of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate. Studies have explored efficient methods for synthesizing specific enantiomers, which are essential for their desired biological or chemical activity (Davies et al., 2003).

Potential Medical Applications

Piperazine derivatives have potential medical applications. For example, tert-butyl 4-oxopiperidine-1-carboxylate has been used in synthesizing diverse piperidine derivatives, which are promising for various medical applications (Moskalenko & Boev, 2014).

Medical Implant Applications

Some piperazine compounds, including derivatives of this compound, have been investigated for use in medical implants. Their thermal stability and compatibility with human blood make them candidates for applications like cornea replacement (Bruck, 1969).

Mechanism of Action

The mechanism of action for “(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate” is not specified in the available resources .

Safety and Hazards

When handling “(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, and all sources of ignition should be removed. The area should be well-ventilated, and personnel should be evacuated to safe areas .

Future Directions

The future directions for the use and study of “(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate” are not specified in the available resources .

Properties

IUPAC Name

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZCVLUQTJRRAA-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.